

"head-to-head comparison of pyridinyl-thiazole analogs in functional assays"

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Compound of Interest

Compound Name: 5-(1,3-Thiazol-2-yl)pyridin-3-amine

Cat. No.: B1374347

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A comprehensive head-to-head comparison of pyridinyl-thiazole analogs in various functional assays reveals their potential as potent therapeutic agents. These compounds have been extensively studied for their anticancer, antimicrobial, and enzyme-inhibitory activities. This guide provides an objective comparison of their performance based on experimental data from several key studies, details the methodologies used, and visualizes the relevant biological pathways.

Cytotoxicity of Pyridinyl-Thiazole Analogs Against Cancer Cell Lines

A study on novel pyridine-thiazole hybrid molecules demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for the most potent compounds are summarized below.

Table 1: Cytotoxicity (IC50, μM) of Pyridinyl-Thiazole Analogs in Human Cancer Cell Lines

Compound	HL-60 (Leukemia)	HCT-116 (Colon)	MCF-7 (Breast)	A549 (Lung)	U-87 MG (Glioblastoma)	HaCaT (Normal Keratinocytes)
Compound 3	0.57	1.25	2.34	3.12	1.87	>50
Compound 4	1.12	2.89	4.11	5.03	3.45	>50

Data sourced from a study on novel pyridine-thiazole hybrid molecules as potential anticancer agents.[1] The results indicate that Compound 3 is particularly potent against the HL-60 leukemia cell line and shows high selectivity for cancer cells over normal keratinocytes.

Another study focused on thiazole-based pyridines for lung cancer therapy, evaluating their cytotoxicity against the A549 cell line.

Table 2: Cytotoxicity (IC50, μM) of Thiazole-Based Pyridine Derivatives against A549 Lung Cancer Cells

Compound	Substituent on Thiazole Ring	IC50 (μM) on A549 cells
2d	3,4-dihydroxyphenyl	1.8 μM
2e	3,4-dichlorophenyl	2.1 μM
2f	2,5-dimethoxyphenyl	1.5 μM
2h	4,4'-biphenyl	3.5 μM
2i	3,4-dihydroxyphenyl	1.9 μM
2j	3,4-dichlorophenyl	2.2 μM
2n	3,4-dihydroxyphenyl	1.7 μM
2o	3,4-dichlorophenyl	2.0 μM
Cisplatin	(Standard Drug)	Not specified in snippet

This data is from a study on the development and biological assessment of thiazole-based pyridines for targeted therapy in lung cancer.[2] The study found that several synthesized compounds exhibited more potent cytotoxicity against the A549 cell line than the standard drug cisplatin.[2]

Inhibition of Key Enzymes by Pyridinyl-Thiazole Analogs

Pyridinyl-thiazole derivatives have also been evaluated as inhibitors of specific enzymes implicated in disease progression.

VEGFR-2 Inhibition

A study on newly synthesized thiazole derivatives investigated their potential to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Table 3: VEGFR-2 Inhibitory Activity of Thiazole Derivatives

Compound	IC50 (μM)
Compound 4c	0.15
Sorafenib (Standard)	0.059

Data from a study on the anticancer properties of newly synthesized thiazole derivatives.[3] Compound 4c demonstrated potent inhibition of VEGFR-2.[3]

Acetylcholinesterase (AChE) Inhibition

In the context of Alzheimer's disease research, thiazole analogs have been designed and synthesized as anticholinesterase agents.

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Thiazolyldrazone Derivatives

Compound	IC50 (μM)
2a	0.063 ± 0.003
2b	0.056 ± 0.002
2d	0.147 ± 0.006
2e	0.040 ± 0.001
2g	0.031 ± 0.001
2i	0.028 ± 0.001
2j	0.138 ± 0.005
Donepezil (Reference)	Similar rate to Compound 2i

Data from a study on the design and structure-activity relationships of thiazole analogs as anticholinesterase agents.[4] Compound 2i was identified as the most active agent in this series, with an inhibitory potency comparable to the reference drug donepezil.[4]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the pyridinyl-thiazole analogs was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Cancer cells were seeded in 96-well plates at a density of 1×10^4 cells/well and incubated for 24 hours.
- **Compound Treatment:** The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 or 72 hours.
- **MTT Addition:** After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
- **Formazan Solubilization:** The resulting formazan crystals were dissolved by adding dimethyl sulfoxide (DMSO).

- **Absorbance Measurement:** The absorbance was measured at a wavelength of 570 nm using a microplate reader.
- **IC50 Calculation:** The IC50 values were calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

Enzyme Inhibition Assays

The ability of the compounds to inhibit VEGFR-2 was assessed using a kinase assay kit.

- The compounds were incubated with the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) 4:1 peptide), and ATP.
- The kinase reaction was allowed to proceed for a specified time at a controlled temperature.
- The amount of phosphorylated substrate was quantified, often using an ELISA-based method with a specific antibody that recognizes the phosphorylated form of the substrate.
- The IC50 values were determined by measuring the inhibition of kinase activity at various compound concentrations.

The inhibitory activity against AChE was determined using a modified Ellman's spectrophotometric method.

- The assay was conducted in a 96-well plate.
- Each well contained a mixture of AChE solution, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the test compound at different concentrations in a phosphate buffer (pH 8.0).
- The mixture was incubated for 15 minutes at 37°C.
- The reaction was initiated by adding the substrate, acetylthiocholine iodide (ATCI).
- The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
- The absorbance of the yellow product was measured at 412 nm over time.

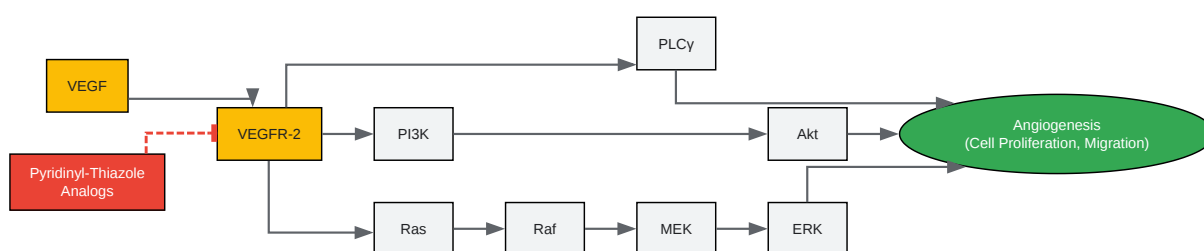
- The percentage of inhibition was calculated, and the IC₅₀ values were determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Pyridinyl-thiazole analogs exert their biological effects through various mechanisms of action, including the inhibition of critical signaling pathways involved in cancer progression.

Angiogenesis Signaling Pathway

Several pyridinyl-thiazole derivatives have been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5][6] A key target in this pathway is VEGFR-2.

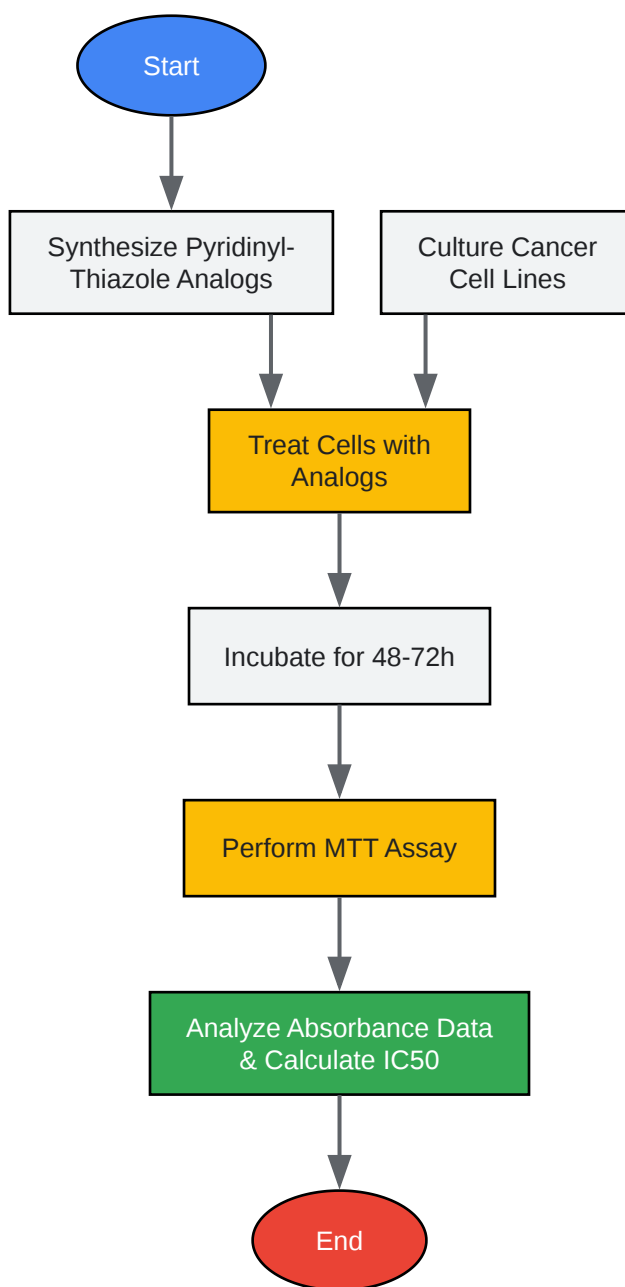


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Caption: Inhibition of the VEGFR-2 signaling pathway by pyridinyl-thiazole analogs.

Experimental Workflow for Cytotoxicity Screening

The general workflow for screening pyridinyl-thiazole analogs for their cytotoxic effects on cancer cells is a multi-step process.



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Caption: A typical experimental workflow for evaluating the cytotoxicity of novel compounds.

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